(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
A study on the synthesis of (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist, demonstrated the potential application of cyclopropylmethyl derivatives in developing opioid receptor antagonists. This research highlighted the synthesis starting from 4,14-dimethoxy-N-methylmorphinan-6-one and further evaluated the compound's biological activity through various in vivo and in vitro experiments, showing its specificity as a mu opioid receptor antagonist (Schmidhammer et al., 1989).
Intramolecular Reactions with Metal Carbenoids
Another research avenue involves the activation of unsaturated carbon-carbon bonds, where cyclopropylmethyl derivatives exhibit versatile reactivity in the presence of transition metal catalysts. This study focuses on the reactivity of carbenoids resulting from cyclopropenes in cyclopropanation and C-H insertion reactions, underlining the synthetic potential of cyclopropylmethyl derivatives for constructing diverse chemical structures (Archambeau et al., 2015).
Cyclopolymerization of Derivatives
The living cyclopolymerization of 1,6-heptadiyne derivatives using well-defined alkylidene complexes provides another example of the application of cyclopropylmethyl derivatives. This process yields polymers with high degrees of conjugation and narrow molecular weight distributions, showcasing the utility of these derivatives in polymer science (Fox et al., 1994).
Photoredox-catalyzed Oxo-amination
A novel application in organic synthesis is the photoredox-catalyzed oxo-amination of aryl cyclopropanes, demonstrating the utility of cyclopropylmethyl derivatives in constructing β-amino ketone derivatives. This process features broad substrate scope, mild reaction conditions, and utilizes dioxygen for catalyst regeneration and oxygen incorporation (Ge et al., 2019).
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2,2-dimethoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)6-9-5-7-3-4-7/h7-9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGWIPBDFWJQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCC1CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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